2-({[1,1'-Biphenyl]-4-yl}carbamoyl)-3-nitrobenzoic acid
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Overview
Description
2-({[1,1’-Biphenyl]-4-yl}carbamoyl)-3-nitrobenzoic acid is an organic compound that features a biphenyl group linked to a carbamoyl and nitrobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1,1’-Biphenyl]-4-yl}carbamoyl)-3-nitrobenzoic acid typically involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized via Suzuki-Miyaura cross-coupling reaction between 4-bromobiphenyl and phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like dioxane.
Introduction of the Carbamoyl Group: The biphenyl intermediate is then reacted with phosgene or a suitable carbamoyl chloride derivative to introduce the carbamoyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({[1,1’-Biphenyl]-4-yl}carbamoyl)-3-nitrobenzoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products
Reduction: Formation of 2-({[1,1’-Biphenyl]-4-yl}carbamoyl)-3-aminobenzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of biphenyl quinones.
Scientific Research Applications
2-({[1,1’-Biphenyl]-4-yl}carbamoyl)-3-nitrobenzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and materials.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of advanced materials such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-({[1,1’-Biphenyl]-4-yl}carbamoyl)-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4-carboxylic acid: Lacks the nitro and carbamoyl groups, making it less reactive in certain chemical reactions.
4-Nitrobenzoic acid: Lacks the biphenyl and carbamoyl groups, limiting its applications in materials science.
4-Carbamoylbenzoic acid: Lacks the biphenyl and nitro groups, reducing its potential biological activities.
Uniqueness
2-({[1,1’-Biphenyl]-4-yl}carbamoyl)-3-nitrobenzoic acid is unique due to the presence of both the biphenyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications and applications in various fields.
Properties
IUPAC Name |
3-nitro-2-[(4-phenylphenyl)carbamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O5/c23-19(18-16(20(24)25)7-4-8-17(18)22(26)27)21-15-11-9-14(10-12-15)13-5-2-1-3-6-13/h1-12H,(H,21,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYBPXYPTACVAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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